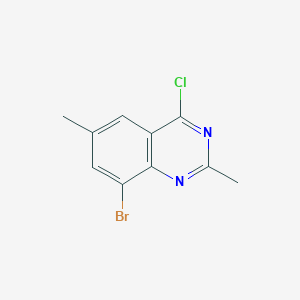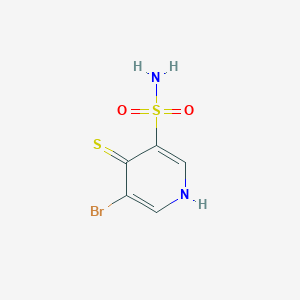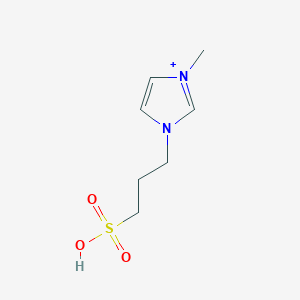
Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate: is an organic compound that features a unique structure combining pyrrolidine and oxalate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate typically involves the reaction of 3-prop-2-ynoxypyrrolidine with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxalate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a probe or reagent to study enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.
Comparación Con Compuestos Similares
- Bis(2,5-dioxopyrrolidin-1-yl) oxalate
- Bis(prop-2-en-1-yl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
Comparison: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and properties compared to other oxalate derivatives. This uniqueness makes it particularly useful in applications requiring specific reactivity and functionalization.
Propiedades
Fórmula molecular |
C16H20N2O6 |
|---|---|
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate |
InChI |
InChI=1S/C16H20N2O6/c1-3-9-21-13-5-7-17(11-13)23-15(19)16(20)24-18-8-6-14(12-18)22-10-4-2/h1-2,13-14H,5-12H2 |
Clave InChI |
OZMWFYVTSKWSEI-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1CCN(C1)OC(=O)C(=O)ON2CCC(C2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)
![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)
